Mebolazine is a synthetic derivative of testosterone that may bind to the androgen receptor and produce androgenic and anabolic activity. It has been used in a variety of clinical applications to address hypoandrogenic symptoms and to generate anabolic effects; however, it carries a potential for abuse. Mebolazine is regulated as a Schedule IV compound in the United Kingdom. This product is intended for forensic and research applications. Mebolazine is discontinued (DEA controlled substance). It is a synthetic, orally active androgen/anabolic steroid (AAS) and a 17α-alkylated derivative of dihydrotestosterone (DHT).
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
LUF6000 is a positive allosteric modulator of adenosine A3 receptors. It reduces dissociation of the agonist I-AB-MECA from A3 receptors and increases the efficacy, but not potency, of 2-Cl-IB-MECA-induced inhibition of forskolin-stimulated cAMP accumulation by 45% in CHO cells expressing the human receptor when used at a concentration of 10 μM. LUF6000 (100 μg/kg, three times per day) reduces joint edema and decreases levels of PI3K, IKK, IκB, and NF-κB in peripheral blood mononuclear cells (PBMCs) in a rat model of adjuvant-induced arthritis. It reduces knee edema in a rat model of osteoarthritis induced by monosodium iodoacetate (MIA) when administered at a dose of 100 μg/kg twice per day. LUF6000 is an A adenosine receptor agonist with anti-inflammatory properties. The A3 adenosine receptor (A3AR) is overexpressed in inflammatory cells and in the peripheral blood mononuclear cells of individuals with inflammatory conditions. Agonists to the A3AR are known to induce specific anti-inflammatory effects upon chronic treatment.
LUF6283 is a partial agonist of GPR109A/HCA2 G protein-coupled receptors (Ki = 0.55 μM in a radioligand binding assay). It stimulates [35S]-GTPγS binding and increases phosphorylation of ERK in HEK293T cells expressing GPR109A/HCA2 receptors (EC50s = 3.1 and 0.32 μM, respectively). In vivo, LUF6283 (400 mg/kg per day) reduces plasma levels of VLDL and hepatic expression of apolipoprotein B in mice. LUF6283 is a partial agonist of hydroxycarboxylic acid receptor 2